4-Chlorokynurenine
Overview
Description
4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an orally active small molecule prodrug of 7-chlorokynurenic acid, a NMDA receptor antagonist . It was investigated as a potential rapid-acting antidepressant . AV-101 was discovered at Marion Merrell Dow and its biological activity was explored at the University of Maryland .
Synthesis Analysis
This compound is synthesized from L-tryptophan via a series of enzymatic reactions. The conversion of L-tryptophan into 4-Cl-KYN is catalyzed by four enzymes in the taromycin biosynthetic pathway from the marine bacterium Saccharomonospora sp. CNQ-490 .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClN2O3 . Its structure includes a chlorinated phenyl group and a carboxylic acid group .Chemical Reactions Analysis
In the central nervous system, this compound is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, inhibits the enzyme 3-hydroxyanthranilate oxidase .Physical And Chemical Properties Analysis
The average mass of this compound is 242.659 Da . It has a mono-isotopic mass of 242.045822 Da .Mechanism of Action
Target of Action
4-Chlorokynurenine (4-Cl-KYN), also known as 2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid, is a prodrug of 7-chlorokynurenic acid . The primary target of this compound is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound inhibits NMDA receptors at the glycine binding site . It penetrates the blood-brain barrier via the large neutral amino acid transporter 1 . In the central nervous system, it is converted to 7-chlorokynurenic acid by kynurenine aminotransferase in astrocytes . Most of its therapeutic potential is believed to occur via 7-chlorokynurenic acid, which inhibits the glycine co-agonist site of NMDA receptors .
Biochemical Pathways
The kynurenine pathway (KP) is a strategic metabolic system that combines regulation of neuronal excitability via glutamate receptor function and neuroinflammation via other KP metabolites . The KP modulator AV-101 (this compound, 4-Cl-KYN), an oral prodrug of 7-chlorokynurenic acid (7-Cl-KYNA), targets glutamate functioning via the KP .
Pharmacokinetics
This compound has a bioavailability of 39–84% in rodents and ≥ 31% in humans . Its elimination half-life is 2–3 hours . It is found to be renally excreted in rodents .
Result of Action
The antagonism of the glycineB site of the NMDA receptor by this compound is thought to bring about antidepressant effects . It has been investigated as an antidepressant with potential for treatment for post-traumatic stress disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can play a role. A SNP in N-acetyltransferase 8 (NAT8, rs13538) was linked to levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN found in the plasma and that a SNP in SLC7A5 (rs28582913) was associated with the plasma levels of the active metabolite, 7-Cl-KYNA . These genetic factors could potentially influence the drug’s action and efficacy.
properties
IUPAC Name |
2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997196 | |
Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75802-84-5 | |
Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorokynurenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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